molecular formula C11H11N3O B11724094 (1E)-1-Phenyl-2-(1H-pyrazol-1-YL)ethanone oxime

(1E)-1-Phenyl-2-(1H-pyrazol-1-YL)ethanone oxime

Cat. No.: B11724094
M. Wt: 201.22 g/mol
InChI Key: JCFGIQDGEVEYRN-ACCUITESSA-N
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Description

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is an organic compound that features a phenyl group, a pyrazole ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine typically involves the condensation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl or pyrazole derivatives.

Scientific Research Applications

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyrazole rings can interact with hydrophobic pockets in proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
  • 2-(1H-pyrazol-1-yl)pyridine
  • 1-Phenyl-1H-pyrazole

Uniqueness

(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this functional group .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(NZ)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine

InChI

InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11+

InChI Key

JCFGIQDGEVEYRN-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CN2C=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CN2C=CC=N2

Origin of Product

United States

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